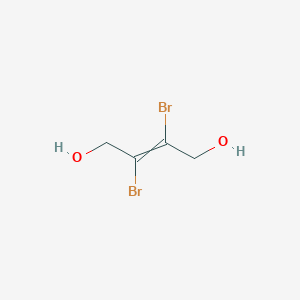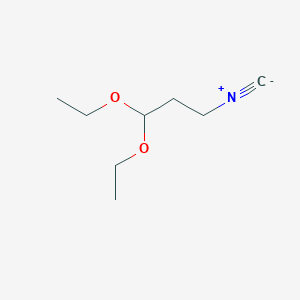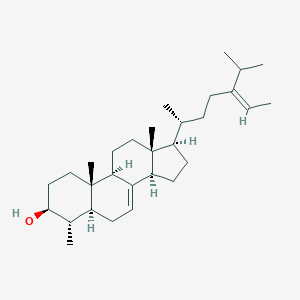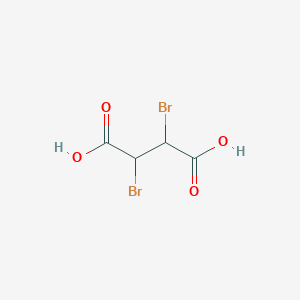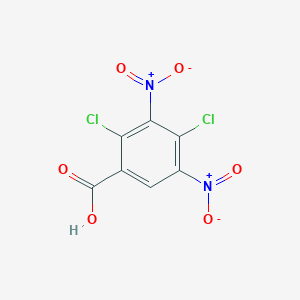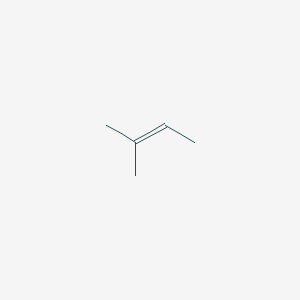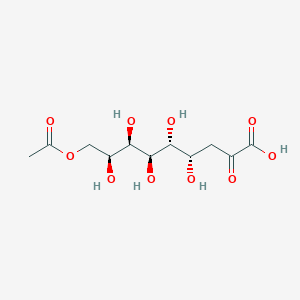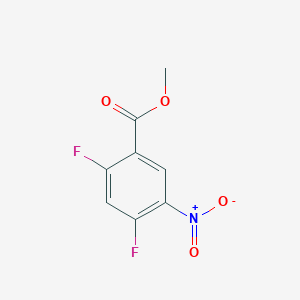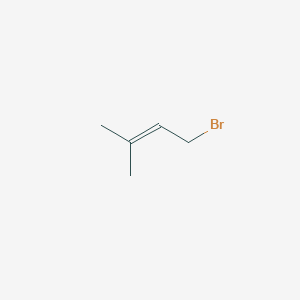
3,3-Dimethylallylbromid
Übersicht
Beschreibung
3,3-Dimethylallyl bromide: 1-bromo-3-methyl-2-butene or prenyl bromide , is an organic compound with the chemical formula C5H9Br . It is a colorless to pale yellow liquid with a pungent odor . This compound is commonly used as a reactive intermediate in organic synthesis, particularly for introducing the 3,3-dimethylallyl or prenyl group into organic molecules .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,3-Dimethylallyl bromide is widely used as a building block in organic synthesis. It is employed in the synthesis of natural products, pharmaceuticals, and agrochemicals. The compound is particularly valuable for introducing the prenyl group into molecules, which can enhance their biological activity .
Biology: In biological research, 3,3-dimethylallyl bromide is used to modify nucleosides and nucleotides, enabling the study of their biological functions and interactions. It is also used in the synthesis of bioactive compounds, such as antibiotics and antifungal agents .
Medicine: The compound is utilized in the development of pharmaceuticals, including antibiotics and anticancer agents . Its ability to introduce the prenyl group into drug molecules can improve their pharmacokinetic properties and efficacy .
Industry: In industrial applications, 3,3-dimethylallyl bromide is used in the production of flavors , fragrances , and polymers . It serves as a key intermediate in the synthesis of various specialty chemicals .
Wirkmechanismus
Target of Action
3,3-Dimethylallyl bromide is primarily used as a source of the 3,3-dimethylallyl or prenyl group in the synthesis of natural products . This group plays a crucial role in the formation of various organic compounds, particularly in the modification of pyrimidine nucleosides .
Mode of Action
The compound interacts with its targets through a process known as alkylation. In this process, the 3,3-dimethylallyl group is transferred to the target molecule, thereby modifying its structure and function .
Biochemical Pathways
The exact biochemical pathways affected by 3,3-Dimethylallyl bromide depend on the specific target molecules. It is known to be involved in the synthesis of 1- and 2-allylic-3-methylindoles . It is also used in the synthesis of base-modified pyrimidine nucleosides .
Result of Action
The molecular and cellular effects of 3,3-Dimethylallyl bromide’s action are largely dependent on the target molecules and the specific reactions involved. For instance, in the synthesis of 1- and 2-allylic-3-methylindoles, the compound contributes to the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3-Dimethylallyl bromide. For example, the compound is known to be flammable and can react with other substances under certain conditions . Therefore, it should be stored at a temperature of 2-8°C to maintain its stability .
Biochemische Analyse
Biochemical Properties
3,3-Dimethylallyl bromide has been used in the preparation of various compounds such as (±)-eldanolide and 1-(3,3-dimethylallyl)-L-tryptophan
Cellular Effects
It has been used in the synthesis of (±)-fumagillin, an antibiotic isolated from Aspergillus fumigattus , suggesting potential antimicrobial properties.
Molecular Mechanism
It is known to be a useful source of the 3,3-dimethylallyl or prenyl group for the synthesis of natural products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3-Dimethylallyl bromide can be synthesized through the bromination of 3,3-dimethyl-1-butene . The reaction typically involves the use of hydrobromic acid (HBr) or bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, 3,3-dimethylallyl bromide is produced by the bromination of isoprene or 3-methyl-2-buten-1-ol . The process involves the use of bromine and a suitable solvent, followed by purification steps to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3,3-Dimethylallyl bromide undergoes nucleophilic substitution reactions with various nucleophiles, such as amines , alcohols , and thiols , to form corresponding substituted products.
Elimination Reactions: It can undergo elimination reactions to form 3,3-dimethyl-1-butene under basic conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form cyclic compounds, such as 3,3-dimethylcyclopentene .
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium ethoxide (NaOEt) are commonly used under mild conditions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are used to promote elimination reactions.
Cyclization: Cyclization reactions often require the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products:
Substituted Products: Depending on the nucleophile used, products like 3,3-dimethylallyl amine , 3,3-dimethylallyl alcohol , and 3,3-dimethylallyl thiol are formed.
Elimination Products: The major product is 3,3-dimethyl-1-butene .
Cyclization Products: Cyclic compounds like 3,3-dimethylcyclopentene are formed.
Vergleich Mit ähnlichen Verbindungen
- 1-Chloro-3-methyl-2-butene
- 2-Bromo-3-methyl-2-butene
- 3-Bromo-2-methylpropene
- Geranyl bromide
- Crotyl bromide
Comparison: 3,3-Dimethylallyl bromide is unique due to its ability to introduce the prenyl group into organic molecules, which is a key feature in the synthesis of natural products and bioactive compounds. Compared to similar compounds like 1-chloro-3-methyl-2-butene and 2-bromo-3-methyl-2-butene , 3,3-dimethylallyl bromide offers greater reactivity and selectivity in nucleophilic substitution and cyclization reactions .
Eigenschaften
IUPAC Name |
1-bromo-3-methylbut-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-5(2)3-4-6/h3H,4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYZVRIHVZEDMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061228 | |
| Record name | 2-Butene, 1-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870-63-3 | |
| Record name | Prenyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butene, 1-bromo-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butene, 1-bromo-3-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butene, 1-bromo-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-methylbut-2-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1-Bromo-3-methyl-2-butene in organic synthesis?
A1: 1-Bromo-3-methyl-2-butene is primarily used as a prenylating (alkylating) agent. [] This means it introduces a 3,3-dimethylallyl group (a prenyl group) to other molecules, a common modification in natural product synthesis and medicinal chemistry.
Q2: Can you provide specific examples of its application in natural product synthesis?
A2: Certainly! This compound is crucial for synthesizing various natural products, including:* Rosefuran and Sesquirosefuran: It reacts with 3-methyl-2-furylmagnesium bromide to yield rosefuran and with geranyl bromide to give sesquirosefuran. []* (±)-Humulone: Prenylation of 2,3,4,6-tetrahydroxyisovalerophenone with 1-Bromo-3-methyl-2-butene leads to (±)-humulone. []* Sophoradin: It acts as a key building block in the synthesis of Sophoradin, a chalcone isolated from Sophora subprostrata. []* Geranyl N-dimethylallylanthranilate: Utilized in the synthesis of this antimicrobial compound found in Esenbeckia yaaxhokob. []* β-lapachone: Serves as a starting material in the synthesis of β-lapachone, a naturally occurring naphthoquinone. []* Allergenic Constituents of Propolis: Used to synthesize the prenyl ester of caffeic acid, a major contact allergen found in bee glue and poplar bud excretion. []* Columbianetin and Lomatin: Plays a vital role in the synthesis of Columbianetin and Lomatin, two coumarin derivatives. []* (±)-fumagillol: Used in the total synthesis of (±)-fumagillol, a precursor to the natural product fumagillin. []* (+)-obliquin: Essential for synthesizing (+)-obliquin, a coumarin derivative, highlighting its versatility in constructing complex natural products. []
Q3: What is the structural formula and molecular weight of 1-Bromo-3-methyl-2-butene?
A3: Its molecular formula is C5H9Br, and its molecular weight is 149.03 g/mol. []
Q4: Are there any spectroscopic data available for 1-Bromo-3-methyl-2-butene?
A4: Yes, researchers have studied its infrared spectra and rotational isomerization. [, ] This information is valuable for structural confirmation and understanding its behavior in different environments.
Q5: How is 1-Bromo-3-methyl-2-butene synthesized?
A5: It is easily prepared by treating isoprene with hydrogen bromide. [] This straightforward synthesis makes it a readily accessible reagent for research purposes.
Q6: What precautions should be taken when handling 1-Bromo-3-methyl-2-butene?
A6: It's crucial to handle this compound with care as it's a flammable liquid and corrosive. [] Always use it in a well-ventilated area (fume hood) and wear appropriate personal protective equipment.
Q7: Has the reaction mechanism of 1-Bromo-3-methyl-2-butene with nucleophiles been investigated?
A7: Yes, studies on the reaction of the 5-hydroacenaphthylene anion with 1-Bromo-3-methyl-2-butene suggest that the alkylation reaction proceeds via an SN2 mechanism. []
Q8: Are there any known applications of 1-Bromo-3-methyl-2-butene in material science or other fields?
A8: The provided research focuses primarily on its use in organic synthesis. While it might have applications in other areas, further investigation is needed.
Q9: What analytical techniques are used to characterize and quantify 1-Bromo-3-methyl-2-butene?
A9: Gas chromatography-mass spectrometry (GC-MS) is a common technique for quantifying 1-Bromo-3-methyl-2-butene, especially when present as an impurity in pharmaceutical substances like Tazarotene. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


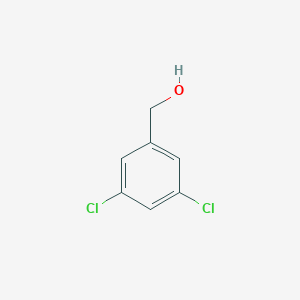
![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)
